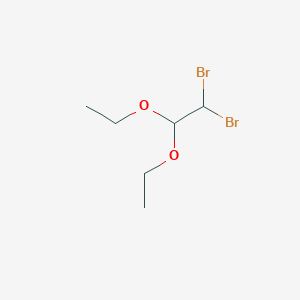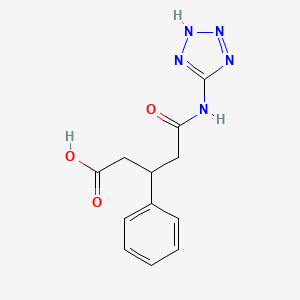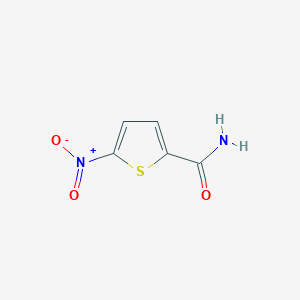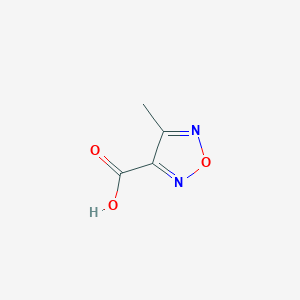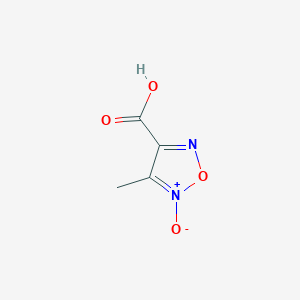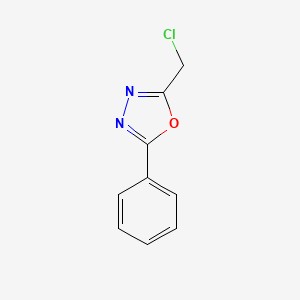
2-Cyano-N-(2-phenoxyethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Cyano-N-(2-phenoxyethyl)acetamide” is a chemical compound with the linear formula C11H12N2O2 . It has a molecular weight of 204.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “2-Cyano-N-(2-phenoxyethyl)acetamide” is 1S/C11H12N2O2/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique
Heterocyclic Synthesis
- Utility in Synthesizing Heterocyclic Compounds: Research has highlighted the role of 2-cyanoacetamide derivatives as crucial intermediates for the synthesis of various heterocyclic systems. These compounds serve as building blocks for the creation of synthetically useful and novel heterocyclic compounds, demonstrating their versatility in organic synthesis (Gouda et al., 2015).
Synthesis of Novel Compounds
- Synthesis of Novel Derivatives: Researchers have synthesized novel derivatives of 2-cyanoacetamide for potential applications in drug discovery and material science. For instance, the development of new 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol showcases the chemical versatility and reactivity of these compounds (Yang Man-li, 2008).
Bioactive Molecule Exploration
- Antimicrobial and Antitumor Activities: Compounds derived from 2-cyano-N-(2-phenoxyethyl)acetamide have been studied for their antimicrobial and antitumor properties. These studies contribute to the identification of novel therapeutic agents and deepen our understanding of the biological activities of these compounds. The synthesis and evaluation of new dyes and dye precursors based on conjugate enaminones and/or enaminonitrile moieties, which have shown significant antimicrobial activity, underscore the potential of these compounds in developing new antimicrobial agents (H. Shams et al., 2011).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with hazards such as H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propriétés
IUPAC Name |
2-cyano-N-(2-phenoxyethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-7-6-11(14)13-8-9-15-10-4-2-1-3-5-10/h1-5H,6,8-9H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVYLVSVOBJBWGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-N-(2-phenoxyethyl)acetamide | |
CAS RN |
288154-75-6 |
Source


|
| Record name | 2-CYANO-N-(2-PHENOXYETHYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

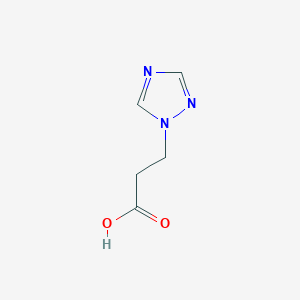

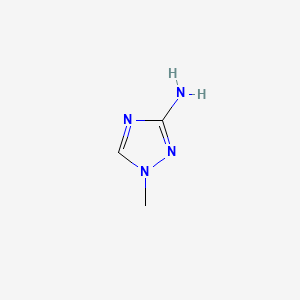
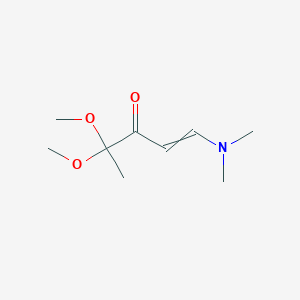

![1,4-Dioxaspiro[4.5]decan-8-ol](/img/structure/B1296732.png)

